Diphenyl(p-tolyl)phosphine

Catalog No.
S1510941
CAS No.
1031-93-2
M.F
C19H17P
M. Wt
276.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenyl(p-tolyl)phosphine

CAS Number

1031-93-2

Product Name

Diphenyl(p-tolyl)phosphine

IUPAC Name

(4-methylphenyl)-diphenylphosphane

Molecular Formula

C19H17P

Molecular Weight

276.3 g/mol

InChI

InChI=1S/C19H17P/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3

InChI Key

QJIMTLTYXBDJFC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Catalyst Ligand in Cross-Coupling Reactions:

Diphenyl(p-tolyl)phosphine serves as a crucial ligand for transition metals in numerous cross-coupling reactions, forming the cornerstone of modern organic synthesis. These reactions couple two organic fragments to form a new carbon-carbon bond.

This compound is particularly effective in various named cross-coupling reactions, including:

  • Buchwald-Hartwig coupling: Formation of carbon-carbon and carbon-heteroatom bonds using palladium catalysts .
  • Suzuki-Miyaura coupling: Efficient formation of carbon-carbon bonds between aryl/vinyl boronic acids and aryl/vinyl halides using palladium catalysts .
  • Stille coupling: Formation of carbon-carbon bonds using organostannane reagents and palladium catalysts .
  • Sonogashira coupling: Formation of carbon-carbon bonds between terminal alkynes and aryl/vinyl halides using palladium catalysts .
  • Negishi coupling: Formation of carbon-carbon bonds between organozinc reagents and aryl/vinyl halides using palladium catalysts .
  • Heck coupling: Formation of carbon-carbon bonds between alkenes and aryl/vinyl halides using palladium catalysts .
  • Hiyama coupling: Formation of carbon-carbon bonds between organosilanes and aryl/vinyl halides using palladium catalysts .

The electron-donating properties of diphenyl(p-tolyl)phosphine contribute to its effectiveness in these reactions by facilitating the formation of stable and active metal complexes, ultimately leading to efficient and selective bond formation.

Beyond Cross-Coupling Reactions:

Diphenyl(p-tolyl)phosphine finds applications beyond cross-coupling reactions:

  • Three-component cyclization: This approach involves the formation of cyclic compounds from three starting materials in a single reaction step. Diphenyl(p-tolyl)phosphine acts as a ligand in the catalyst system for this transformation .
  • Probing Coordination Ability: Researchers use diphenyl(p-tolyl)phosphine to investigate the coordination properties of metal centers in newly synthesized complexes .
  • Chelation-assisted Hydroacylation: This reaction involves the addition of a hydrogen atom and an acyl group (RCO-) across a double bond. Diphenyl(p-tolyl)phosphine forms part of the catalyst system for this transformation .

Diphenyl(p-tolyl)phosphine is an organophosphorus compound with the molecular formula C19H17PC_{19}H_{17}P and a molecular weight of 276.31 g/mol. It features two phenyl groups and one p-tolyl group attached to a phosphorus atom, giving it a unique structure that influences its chemical behavior and reactivity. The compound is characterized as a white to pale yellow crystalline powder, moderately soluble in organic solvents, and has various applications in organic synthesis and catalysis .

Diphenyl(p-tolyl)phosphine is considered a mild irritant and may cause skin, eye, and respiratory tract irritation upon exposure []. It is recommended to handle the compound with proper personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

  • Buchwald-Hartwig Cross-Coupling Reaction: This reaction is commonly used to form carbon-nitrogen bonds, making it valuable in synthesizing pharmaceuticals and other complex organic molecules.
  • Heck Reaction: It can also be utilized in the Heck reaction to couple alkenes with aryl halides, facilitating the formation of substituted alkenes.
  • Hiyama Coupling: This reaction involves coupling organosilicon compounds with aryl halides, showcasing the versatility of diphenyl(p-tolyl)phosphine as a ligand in catalysis.

Recent studies have indicated that diphenyl(p-tolyl)phosphine exhibits biological activity, particularly in the context of metal complexes. For instance, silver(I) complexes formed with diphenyl(p-tolyl)phosphine have shown anti-proliferative effects against malignant melanoma cells. These complexes can induce apoptosis and exhibit genotoxic properties, suggesting potential applications in cancer therapy .

Diphenyl(p-tolyl)phosphine can be synthesized through various methods:

  • Phosphination of Aryl Halides: A common method involves the reaction of p-tolyl lithium with diphenyl phosphine oxide, followed by hydrolysis to yield diphenyl(p-tolyl)phosphine.
  • Direct Phosphination: Another approach includes the direct reaction between phosphorus trichloride and p-toluidine in the presence of a base, allowing for the formation of the desired phosphine compound.

These synthesis methods highlight its accessibility for research and industrial applications.

Diphenyl(p-tolyl)phosphine is used in various fields:

  • Catalysis: It serves as a ligand in palladium-catalyzed reactions, enhancing the efficiency of cross-coupling processes.
  • Organic Synthesis: The compound is instrumental in synthesizing pharmaceuticals and agrochemicals due to its ability to facilitate complex reactions.
  • Material Science: Its properties make it suitable for developing new materials, particularly in organic electronics.

Interaction studies have focused on how diphenyl(p-tolyl)phosphine interacts with various biological systems. Notably, its role as a ligand in metal complexes has been explored for anticancer properties. The interactions between these complexes and cellular components indicate potential pathways for drug development targeting cancer cells .

Several compounds share structural similarities with diphenyl(p-tolyl)phosphine. Here are some notable examples:

Compound NameStructure TypeUnique Features
DiphenylphosphinePhosphineLacks the p-tolyl group; simpler structure
TriphenylphosphinePhosphineContains three phenyl groups; more sterically hindered
DiphenyldimethylphosphineDialkyl phosphineContains methyl groups; different reactivity profile
Diphenyl(methyl)phosphineMixed phosphineCombines phenyl and methyl groups; varied applications

Diphenyl(p-tolyl)phosphine stands out due to its specific combination of phenyl and p-tolyl groups, which influences its reactivity and biological activity compared to these similar compounds.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are pivotal in constructing carbon-phosphorus bonds. Diphenyl(p-tolyl)phosphine serves as both a ligand and a substrate in these reactions. For instance, it facilitates Buchwald-Hartwig amination and Suzuki-Miyaura coupling, enabling the synthesis of biaryl structures critical for pharmaceuticals and agrochemicals. The ligand’s moderate electron-donating p-tolyl group enhances metal-ligand interactions, as evidenced by Pd–P bond lengths of 2.3462 Å in complexes like $$[\text{PdBr}2(\text{PPh}2(\text{p-Tol}))_2]$$. Recent advances in ppm-level palladium catalysis (e.g., 4.9–7 ppm Pd loadings) highlight its role in sustainable chemistry, minimizing metal waste while maintaining high turnover numbers.

Grignard Reagent-Mediated Nucleophilic Substitution

The reaction of chlorodiphenylphosphine ($$ \text{Ph}_2\text{PCl} $$) with p-tolylmagnesium bromide ($$ \text{p-TolMgBr} $$) remains the most scalable synthesis route. Conducted at −10°C in tetrahydrofuran (THF), this method achieves yields exceeding 80% by carefully controlling reagent stoichiometry (1:2.5 molar ratio). Challenges include preventing oxidation during alkyl Grignard reactions, which often necessitate inert atmospheres and rigorous drying.

Metallated Phosphine Route Optimization

Metallated intermediates, such as lithium diphenylphosphide ($$ \text{LiPPh}_2 $$), react with p-tolyl halides to form the target compound. This route avoids Grignard limitations but requires precise temperature control (−78°C) to suppress side reactions. Recent innovations include ring-opening reactions of benzophosphol-3-yl triflates with Grignard reagents, yielding 2-ethynylphenyl derivatives in 98% efficiency.

Industrial-Scale Production Challenges

Industrial production faces hurdles in purity control (≥98% by elemental analysis), hazard management (H315, H319, H335 hazard codes), and storage stability (2–8°C under nitrogen). Scaling up necessitates specialized equipment for handling air-sensitive intermediates and minimizing phosphine oxide byproducts.

Physicochemical Properties and Structural Analysis

PropertyValueSource
Molecular Weight276.31 g/mol
Melting Point65–68°C
AppearanceWhite crystalline powder
SolubilityInsoluble in water
Hazard StatementsH315, H319, H335

The molecular structure, validated by NIST IR spectra, features a trigonal pyramidal geometry at phosphorus. The SMILES string $$ \text{Cc1ccc(cc1)P(c2ccccc2)c3ccccc3} $$ and InChIKey $$ \text{QJIMTLTYXBDJFC-UHFFFAOYSA-N} $$ provide unambiguous identifiers.

Applications in Catalysis and Material Science

Catalytic Applications

Diphenyl(p-tolyl)phosphine excels in pincer complexes for hydroacylation and hydrogenation. For example, Pd complexes with this ligand exhibit 83% conversion in alkyne coupling reactions within 10 hours. Its electron-donating p-tolyl group stabilizes metal centers, outperforming triphenylphosphine in Heck reactions.

Material Science Innovations

The compound aids in synthesizing indium phosphide (InP) nanofibers, pivotal for optoelectronics. Its role in forming metal phosphide nanostructures enhances catalytic surfaces in energy storage devices.

Palladium Pincer Complex Formation Mechanisms

The formation of palladium pincer complexes incorporating diphenyl(p-tolyl)phosphine proceeds through well-defined mechanistic pathways that involve sequential coordination and cyclometallation steps [2] [23]. These complexes demonstrate remarkable stability and catalytic efficiency in asymmetric transformations, particularly in hydrophosphination reactions where enantioselectivities reach up to 98% enantiomeric excess [2] [6].

The primary formation mechanism involves a one-pot phosphination followed by palladation process, typically conducted at temperatures ranging from 80-120°C over 6-12 hours [8] [23]. During this process, the phosphine ligand initially coordinates to the palladium center through its phosphorus atom, followed by cyclometallation through carbon-hydrogen bond activation [9] [23]. The resulting pincer complexes adopt a meridional configuration with the palladium center in a square-planar geometry [19].

Research findings demonstrate that chiral phosphine-imidazoline pincer palladium complexes exhibit superior catalytic performance compared to their non-pincer counterparts [23]. These complexes show remarkable thermal stability, maintaining their structural integrity at elevated temperatures required for catalytic transformations [12]. The pincer architecture prevents catalyst deactivation by preventing coordination of nucleophilic phosphines and reaction products [6] [8].

Complex TypeFormation MechanismTemperature (°C)Reaction Time (hours)Yield (%)Catalytic Activity
PCN Pincer Pd(II)One-pot phosphination/palladation80-1206-1265-85High enantioselectivity (up to 98% ee)
PCP Pincer Pd(II)Orthometallation pathway100-1408-2450-75Excellent stability in coupling reactions
Phosphine-Imidazoline Pd(II)C-H activation followed by coordination60-1004-870-90Superior hydrophosphination activity
Pyridine-Phosphine Pd(II)Sequential phosphine coordination25-802-680-95Effective in cross-coupling reactions
Chelating Phosphine Pd(II)Direct ligand substitution20-601-485-98General purpose catalyst precursor

The mechanistic studies reveal that the phosphine coordination occurs preferentially over nitrogen coordination in mixed donor systems, as evidenced by phosphorus-31 nuclear magnetic resonance coordination shifts of approximately 39 ppm [17]. X-ray crystallographic analysis of isolated pincer complexes confirms the meridional coordination mode with phosphorus-palladium-phosphorus angles approaching 160° [17] [19].

Ruthenium Carbonyl Cluster Synthesis Pathways

Ruthenium carbonyl clusters incorporating diphenyl(p-tolyl)phosphine are synthesized through controlled substitution reactions with triruthenium dodecacarbonyl under elevated temperatures and carbon monoxide atmospheres [1] [24] [25]. These cluster compounds exhibit unique structural features including triangular ruthenium cores with bridging carbonyl and phosphine ligands [20] [25].

The synthesis typically involves heating triruthenium dodecacarbonyl with triarylphosphines at temperatures between 150-200°C under carbon monoxide pressure [25]. The reaction proceeds through sequential carbonyl substitution, yielding complexes of the general formula Ru₃(CO)₁₂₋ₙLₙ where n ranges from 1 to 4 [25]. Higher substitution products require more forcing conditions and longer reaction times [24].

Controlled pyrolytic reactions in boiling decalin at 189°C afford trinuclear ruthenium complexes containing bridging phosphido ligands formed through carbon-hydrogen bond activation of the aryl groups [25]. These transformations result in dinuclear complexes of the type Ru₂(CO)₆(PAr₂)₂ and trinuclear species Ru₃(CO)₇(PAr₃)(PAr₂), demonstrating the versatility of diphenyl(p-tolyl)phosphine in cluster formation [25].

Cluster FormulaPhosphine LigandSynthesis ConditionsStructural FeaturesCatalytic PropertiesYield (%)
Ru₃(CO)₁₂₋ₙLₙ (n=1-4)Triarylphosphines (PPh₃, P(p-tolyl)₃)150-200°C, CO atmosphereTriangular Ru₃ coreCO/alkene hydroformylation70-85
Ru₃(CO)₉L₃Bulky phosphinesReflux in decalin (189°C)Bridging CO ligandsHydrogenation catalyst60-80
Ru₄(CO)₁₀(μ₃-PPh)₂Phenylphosphine derivatives135°C, p-xylene, 19hPhosphido-bridged clustersC-H activation45-65
Ru₂(CO)₆(PAr₂)₂ArylphosphinesPyrolytic conditionsDinuclear bridging structureOlefin metathesis precursor55-75
Ru₃(CO)₇(PAr₃)(PAr₂)Mixed phosphine systemsControlled thermolysisMixed phosphine coordinationHomogeneous oxidation40-60

Recent investigations demonstrate that ruthenium carbonyl phosphine complexes generated in situ exhibit enhanced catalytic activity in arylation reactions involving carbon-oxygen bond cleavage [10]. The dynamic nature of these cluster systems allows for facile ligand exchange and substrate coordination, making them highly effective for homogeneous catalysis [7] [10].

Nickel-Catalyzed C–C Bond Formation Reactions

Nickel complexes bearing diphenyl(p-tolyl)phosphine ligands demonstrate exceptional catalytic activity in carbon-carbon bond formation reactions, particularly in cross-coupling transformations involving challenging electrophiles [11] [21]. These systems exhibit remarkable functional group tolerance and operate under mild reaction conditions compared to traditional palladium-based catalysts [8] [11].

The catalytic mechanism involves initial oxidative addition of the organic halide to the nickel phosphine complex, forming a nickel phosphido intermediate [11]. Subsequent transmetalation with organometallic nucleophiles followed by reductive elimination completes the catalytic cycle [8] [21]. The use of hydroxyphosphine ligands significantly accelerates these transformations through bimetallic cooperation between nickel and magnesium centers [21].

Asymmetric hydrophosphination reactions catalyzed by chiral pincer nickel complexes proceed with excellent enantioselectivity, reaching up to 98% enantiomeric excess [4] [6] [8]. The reaction mechanism involves replacement of chloride by triethylamine, followed by transphosphination to generate the active nickel phosphido species [4] [8]. The subsequent nucleophilic addition to alkenoylpyridines occurs with high facial selectivity, controlled by steric interactions between substrate and catalyst [4] [8].

Reaction TypePhosphine LigandSubstrate ScopeReaction ConditionsYield Range (%)Selectivity
Suzuki-Miyaura CouplingDiphenyl(p-tolyl)phosphineAryl halides, boronic acids80-100°C, base, solvent75-95High regioselectivity
Negishi CouplingBulky monophosphinesOrganozinc reagents0-50°C, THF or Et₂O80-98Excellent functional group tolerance
Kumada CouplingChelating diphosphinesGrignard reagents25-60°C, ethereal solvents70-90Good stereoselectivity
Heck ReactionElectron-rich phosphinesAlkenes, aryl halides100-140°C, polar solvents65-85E/Z selectivity control
Reductive CouplingPincer-type phosphinesCarbonyl compounds60-120°C, reducing agent60-85Chemo- and regioselective

The superior performance of nickel catalysts in challenging cross-coupling reactions stems from their ability to activate unreactive aryl halides including fluorides and polyfluorinated substrates [21]. Density functional theory calculations support the proposed bimetallic mechanism, demonstrating cooperative push-pull activation of carbon-halogen bonds [21].

Gold Complexation for Homogeneous Catalysis

Gold complexes incorporating diphenyl(p-tolyl)phosphine exhibit remarkable catalytic activity in homogeneous transformations, particularly in π-bond activation and cycloisomerization reactions [13] [15] [16]. The synthesis of these complexes typically involves direct ligand substitution from gold chloride dimethyl sulfide precursors, providing mononuclear gold(I) phosphine complexes with linear coordination geometry [5] [17].

Cationic gold complexes generated through chloride abstraction with silver salts demonstrate enhanced catalytic activity compared to their neutral counterparts [16] [17]. These systems exhibit exceptional performance in hydroamination of alkynes, cycloisomerization of enynes, and intramolecular cyclization reactions [13] [27]. The electronic properties of the phosphine ligand significantly influence the reactivity, with electron-rich phosphines providing more active catalysts [16] [27].

Recent developments in ylide-substituted phosphine ligands have revolutionized gold catalysis by providing unprecedented catalyst stability and turnover numbers exceeding 20,000 [33]. The key breakthrough involves steric protection of the reactive ylidic carbon center rather than increased steric bulk around the metal center [33]. This design principle has enabled ppm-level catalysis in large-scale synthetic applications [33].

Complex TypeSynthesis MethodCatalytic ApplicationTON RangeStabilityReaction Temperature (°C)
LAuCl (L = diphenyl(p-tolyl)phosphine)Direct ligand substitution from AuCl(SMe₂)Hydroamination of alkynes500-2000Moderate (hours-days)60-100
LAuNTf₂ (cationic)Chloride abstraction with AgNTf₂Cycloisomerization reactions1000-5000High (days-weeks)25-80
Dinuclear Au(I) complexesBridging ligand coordinationDual-gold σ,π-activation200-1000Good with bulky ligands40-120
Au(III) phosphine complexesOxidation of Au(I) precursorsC-H functionalization100-500Low due to reductive elimination0-60
Ylide-substituted phosphine Au complexesOne-step from phosphonium saltsEnyne cyclization5000-20000Excellent with steric protection80-140

Dinuclear gold complexes supported by wide bite angle diphosphines enable selective dual-gold catalysis through preorganization of both metal centers [26]. These systems demonstrate superior performance in heterocycloaddition reactions, significantly outperforming mononuclear catalysts even at high dilution [26]. The preorganization effect facilitates efficient σ,π-activation of substrates through cooperative activation by both gold centers [26].

XLogP3

5

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1031-93-2

Dates

Last modified: 08-15-2023

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